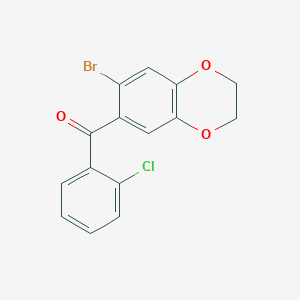![molecular formula C38H36N2 B14942183 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound known for its unique structural and electronic properties. This compound is widely recognized for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the use of carbazole as a starting material, which undergoes a series of substitutions and cyclizations to form the desired indolo[2,3-b]carbazole core.
Industrial Production Methods: Industrial production of this compound often employs high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as sublimation are used to purify the compound, achieving a purity level of over 99% .
Analyse Des Réactions Chimiques
Types of Reactions: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its high triplet energy and wide band-gap
Mécanisme D'action
The mechanism of action of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole involves its ability to act as a host material in OLEDs. The compound’s structure allows it to effectively transport holes and block π conjugation, which enhances the efficiency and stability of the devices. The molecular targets include the electron and hole transport layers in OLEDs, where it facilitates the recombination of electrons and holes to produce light .
Comparaison Avec Des Composés Similaires
- 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
- 2,5,13,16-tetra-tert-butylindolo[3,2,1-jk]indolo[1′,2′,3′:1,7]indolo[2,3-b]carbazole
Uniqueness: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole stands out due to its high triplet energy and wide band-gap, which make it particularly suitable for blue electrophosphorescence in OLEDs. Its bulky, sterically-hindered triphenylsilyl substitutions provide enhanced morphological and electrochemical stability compared to similar compounds .
Propriétés
Formule moléculaire |
C38H36N2 |
|---|---|
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
6,12-bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C38H36N2/c1-37(2,3)25-19-15-23(16-20-25)31-33-27-11-7-9-13-29(27)39-35(33)32(24-17-21-26(22-18-24)38(4,5)6)36-34(31)28-12-8-10-14-30(28)40-36/h7-22,39-40H,1-6H3 |
Clé InChI |
CYRQUAASMCCCKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2C6=CC=CC=C6N5)C7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)
![methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B14942163.png)
![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14942168.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)
![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
